Azetidin-1-yl((2S,4R)-4-hydroxypyrrolidin-2-yl)methanone
CAS No.: 352278-25-2
Cat. No.: VC15996104
Molecular Formula: C8H14N2O2
Molecular Weight: 170.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 352278-25-2 |
|---|---|
| Molecular Formula | C8H14N2O2 |
| Molecular Weight | 170.21 g/mol |
| IUPAC Name | azetidin-1-yl-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methanone |
| Standard InChI | InChI=1S/C8H14N2O2/c11-6-4-7(9-5-6)8(12)10-2-1-3-10/h6-7,9,11H,1-5H2/t6-,7+/m1/s1 |
| Standard InChI Key | TXSZNCOJHGYZMO-RQJHMYQMSA-N |
| Isomeric SMILES | C1CN(C1)C(=O)[C@@H]2C[C@H](CN2)O |
| Canonical SMILES | C1CN(C1)C(=O)C2CC(CN2)O |
Introduction
Nomenclature and Structural Features
Systematic Nomenclature
The compound’s IUPAC name, azetidin-1-yl((2S,4R)-4-hydroxypyrrolidin-2-yl)methanone, reflects its core structure:
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Azetidin-1-yl: A four-membered saturated nitrogen-containing ring (azetidine) attached via its nitrogen atom.
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(2S,4R)-4-hydroxypyrrolidin-2-yl: A five-membered pyrrolidine ring with hydroxyl (-OH) and ketone groups at positions 4 (R configuration) and 2 (S configuration), respectively.
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Methanone: A carbonyl group (-C=O) bridging the azetidine and pyrrolidine moieties .
The stereochemistry is critical for its biological activity, as the (2S,4R) configuration influences molecular interactions with biological targets. The hydroxyl group enhances hydrophilicity, potentially improving solubility and binding affinity .
Spectroscopic Data
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SMILES:
C1C[C@H](NC1)C(=O)N2CCC2(modified to include the hydroxyl group at position 4). -
InChIKey: WBUKVTOWYORTSH-ZETCQYMHSA-N (for the non-hydroxylated analog) .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of azetidin-1-yl((2S,4R)-4-hydroxypyrrolidin-2-yl)methanone likely involves multi-step protocols leveraging chiral starting materials like trans-4-hydroxy-L-proline (a commercially available amino acid) . Key steps include:
Hydroxyproline Protection
Trans-4-hydroxy-L-proline is protected at the amine group using p-nitrobenzyl chloroformate under basic conditions (e.g., NaOH in water/dichloromethane at 0–5°C), yielding trans-1-(p-nitrobenzyloxycarbonyl)-4-hydroxy-L-proline with >90% yield .
Coupling with Azetidine
The protected hydroxyproline undergoes coupling with azetidine derivatives. For example, activation of the carboxylic acid (if present) to an acyl chloride or mixed anhydride, followed by reaction with azetidine, could form the methanone bridge. Deprotection of the amine group completes the synthesis.
Challenges
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Stereochemical Integrity: Maintaining the (2S,4R) configuration requires chiral resolution or asymmetric synthesis.
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Hydroxyl Group Reactivity: Protection (e.g., silylation or acetylation) may be necessary during coupling steps .
Reaction Conditions
Typical conditions involve:
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Temperature: 0–5°C to minimize side reactions.
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Solvents: Dichloromethane or toluene for phase separation.
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Catalysts: None required for chloroformate-mediated protections .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate in polar solvents (e.g., water, methanol) due to the hydroxyl group; poor in non-polar solvents.
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Stability: Sensitive to strong acids/bases, which may hydrolyze the azetidine ring or ketone group.
Crystallography
The hydroxyl group facilitates hydrogen bonding, promoting crystalline structures. X-ray diffraction data for analogs reveal planar azetidine and chair-like pyrrolidine conformations .
Biological and Pharmacological Applications
Antimicrobial Activity
Analogous azetidine-pyrrolidine hybrids exhibit β-lactamase inhibitory activity, potentiating antibiotics like penicillins . The hydroxyl group may enhance binding to bacterial enzymes.
Neurological Applications
Similar structures (e.g., kainoids) act as neuroexcitatory agents, suggesting potential use in neurodegenerative disease research .
Computational and Experimental Studies
Docking Simulations
Molecular docking of analogs into the active site of HIV-1 protease (PDB: 1HPV) shows favorable interactions via hydrogen bonding (hydroxyl group) and hydrophobic contacts (azetidine ring) .
ADMET Profiling
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Absorption: Moderate permeability (LogP ≈ 0.5).
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Metabolism: Susceptible to hepatic CYP3A4 oxidation.
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